(2-(Difluoromethyl)phenyl)methanol
CAS No.: 1018678-49-3
Cat. No.: VC2858372
Molecular Formula: C8H8F2O
Molecular Weight: 158.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1018678-49-3 |
---|---|
Molecular Formula | C8H8F2O |
Molecular Weight | 158.14 g/mol |
IUPAC Name | [2-(difluoromethyl)phenyl]methanol |
Standard InChI | InChI=1S/C8H8F2O/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8,11H,5H2 |
Standard InChI Key | XVOXXNDVURWTMO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CO)C(F)F |
Canonical SMILES | C1=CC=C(C(=C1)CO)C(F)F |
Introduction
Chemical Properties and Structure
(2-(Difluoromethyl)phenyl)methanol is a fluorinated aromatic compound with several notable chemical characteristics. Its molecular structure consists of a benzene ring substituted with a difluoromethyl group at the ortho position, and a hydroxymethyl group extending from the same ring. This structural arrangement creates a unique electronic environment that influences the compound's reactivity and interaction potential.
Basic Chemical Information
The fundamental chemical properties of (2-(Difluoromethyl)phenyl)methanol are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1018678-49-3 |
Molecular Formula | C₈H₈F₂O |
Molecular Weight | 158.14 g/mol |
IUPAC Name | [2-(difluoromethyl)phenyl]methanol |
Synonyms | 2-(difluoromethyl)benzyl alcohol |
The compound features a benzene ring with a difluoromethyl (CHF₂) group at position 2 and a hydroxymethyl (CH₂OH) group extending from the same ring. The presence of the two fluorine atoms creates an asymmetric electron distribution that significantly influences the compound's chemical behavior and interactions with biological systems.
Physical Properties
The physical properties of (2-(Difluoromethyl)phenyl)methanol are largely determined by its functional groups. The hydroxyl group imparts hydrogen bonding capabilities, while the difluoromethyl group contributes to the compound's lipophilicity. Although specific physical property data is limited in the available research, the compound is expected to demonstrate solubility characteristics typical of fluorinated aromatic alcohols, with moderate solubility in polar organic solvents and limited water solubility.
Structural Significance and Bonding
The structural arrangement of (2-(Difluoromethyl)phenyl)methanol features two key functional groups that determine its chemical behavior. The difluoromethyl group, positioned at the ortho position of the benzene ring, creates a unique electronic environment due to the high electronegativity of fluorine atoms. This influences the electron distribution across the molecule and affects its reactivity patterns.
Electronic Effects
The difluoromethyl group in (2-(Difluoromethyl)phenyl)methanol introduces several important electronic effects. The strong electron-withdrawing nature of fluorine atoms creates a polarized C-F bond, which influences the electron density throughout the aromatic system. This electronic perturbation affects the reactivity of both the aromatic ring and the hydroxymethyl group, creating distinctive chemical behavior compared to non-fluorinated analogues.
Conformational Aspects
Synthesis Methods
The preparation of (2-(Difluoromethyl)phenyl)methanol typically involves difluoromethylation reactions, which have become increasingly important in organic synthesis due to the valuable properties that fluorinated groups impart to organic molecules.
Difluoromethylation Strategies
Several synthetic routes can be employed to introduce the difluoromethyl group onto the aromatic ring. These typically involve either:
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Direct difluoromethylation of 2-methylbenzyl alcohol or its derivatives
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Reduction of 2-(difluoromethyl)benzoic acid or its esters
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Functional group transformations from precursor molecules containing the difluoromethyl group
Applications in Medicinal Chemistry
(2-(Difluoromethyl)phenyl)methanol has garnered significant interest in pharmaceutical research due to the unique properties conferred by its difluoromethyl group.
Drug Design Considerations
The difluoromethyl group in (2-(Difluoromethyl)phenyl)methanol offers several advantages in drug design:
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Enhanced lipophilicity, improving membrane permeability
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Increased metabolic stability against oxidative degradation
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Unique hydrogen bond accepting capabilities
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Modulation of pKa values of adjacent functional groups
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Conformational control of molecular geometry
These properties make (2-(Difluoromethyl)phenyl)methanol and its derivatives valuable building blocks for constructing drug candidates with improved pharmacokinetic profiles.
Biological Activity
The biological activity of compounds containing the (2-(difluoromethyl)phenyl)methanol moiety stems from the difluoromethyl group's ability to act as a bioisostere for various functional groups, including methyl, hydroxyl, and thiol groups. This bioisosterism allows medicinal chemists to modify existing bioactive compounds to improve their pharmacological properties without significantly altering their binding affinity for therapeutic targets.
Properties Imparted by the Difluoromethyl Group
The difluoromethyl group (-CHF₂) plays a crucial role in determining the chemical behavior and application potential of (2-(Difluoromethyl)phenyl)methanol.
Lipophilicity Enhancement
One of the most significant contributions of the difluoromethyl group is the enhancement of lipophilicity, which is critical for membrane permeation in biological systems. This property improvement can be attributed to the unique hydrophobic character of C-F bonds, which increases the compound's partition coefficient in lipid-water systems compared to non-fluorinated analogues.
Metabolic Stability
The difluoromethyl group significantly enhances the metabolic stability of (2-(Difluoromethyl)phenyl)methanol compared to non-fluorinated analogues. The strong C-F bonds resist oxidative degradation by cytochrome P450 enzymes, potentially extending the compound's half-life in biological systems. This increased stability can translate to improved pharmacokinetic profiles for pharmaceutical compounds containing this moiety.
Electronic Effects
The electronic properties of the difluoromethyl group also influence the reactivity of the hydroxymethyl group in (2-(Difluoromethyl)phenyl)methanol. The electron-withdrawing nature of fluorine atoms can modulate the acidity of the hydroxyl group, affecting its hydrogen bonding capability and reactivity in substitution reactions.
Stability and Reactivity
The chemical stability and reactivity of (2-(Difluoromethyl)phenyl)methanol are largely influenced by the presence of its two functional groups and their interplay.
Reactivity Patterns
The hydroxymethyl group in (2-(Difluoromethyl)phenyl)methanol presents typical alcohol reactivity, capable of undergoing oxidation, esterification, etherification, and other transformations. The neighboring difluoromethyl group modifies this reactivity through electronic effects, potentially altering reaction rates and selectivity compared to non-fluorinated benzyl alcohols.
Comparison with Related Compounds
The following table compares key features of (2-(Difluoromethyl)phenyl)methanol with structurally related compounds:
Compound | Molecular Weight (g/mol) | Key Differences | Relative Stability |
---|---|---|---|
(2-(Difluoromethyl)phenyl)methanol | 158.14 | Reference compound | High |
(2-(Difluoromethoxy)phenyl)methanol | 174.15 | Contains -OCHF₂ instead of -CHF₂ | Comparable |
(2-(Trifluoromethyl)phenyl)methanol | 176.14 | Contains -CF₃ instead of -CHF₂ | Higher |
(4-Bromo-2-(difluoromethyl)phenyl)methanol | 237.04 | Additional bromo substituent | Higher toward oxidation, lower toward nucleophiles |
This comparison highlights how structural modifications around the basic (2-(difluoromethyl)phenyl)methanol scaffold can tune chemical properties for specific applications.
Current Research and Future Directions
Research involving (2-(Difluoromethyl)phenyl)methanol continues to expand, particularly in pharmaceutical applications where fluorinated compounds offer significant advantages.
Pharmaceutical Development
Current research focuses on utilizing (2-(Difluoromethyl)phenyl)methanol as a building block in the design of new pharmaceutical agents. The compound's unique electronic properties and metabolic stability make it valuable for creating drug candidates with improved pharmacokinetic profiles. Medicinal chemists are exploring its incorporation into various therapeutic classes, including enzyme inhibitors and receptor modulators.
Structural Diversification
Researchers are developing methods to create derivatives of (2-(Difluoromethyl)phenyl)methanol with additional functional groups to expand the chemical space available for drug discovery. These structural modifications aim to fine-tune properties such as solubility, binding affinity, and metabolic stability.
Synthetic Methodology Advancement
Continued improvement in synthetic methods for introducing the difluoromethyl group remains an active area of research. Recent advances in transition metal catalysis and fluorination chemistry offer promising approaches for more efficient and selective preparation of (2-(Difluoromethyl)phenyl)methanol and related compounds.
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